molecular formula C11H16N2O7 B12918332 N,N-Bis(carboxymethyl)aminoacetylproline CAS No. 93583-08-5

N,N-Bis(carboxymethyl)aminoacetylproline

Cat. No.: B12918332
CAS No.: 93583-08-5
M. Wt: 288.25 g/mol
InChI Key: LXZKWKLXKVDKGD-ZETCQYMHSA-N
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Description

N,N-Bis(carboxymethyl)aminoacetylproline: is a complex organic compound that features a proline backbone with additional carboxymethyl and aminoacetyl groups. This compound is known for its chelating properties, which makes it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(carboxymethyl)aminoacetylproline typically involves the reaction of proline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of proline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Bis(carboxymethyl)aminoacetylproline can undergo oxidation reactions, particularly at the amino and carboxymethyl groups.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The carboxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl groups.

Scientific Research Applications

Chemistry: N,N-Bis(carboxymethyl)aminoacetylproline is used as a chelating agent in various chemical reactions, particularly in the synthesis of metal complexes.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind metal ions.

Industry: In industrial applications, this compound is used in water treatment processes to remove heavy metals and other contaminants.

Mechanism of Action

The mechanism by which N,N-Bis(carboxymethyl)aminoacetylproline exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxymethyl and aminoacetyl groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-Bis(carboxymethyl)lysine
  • Diethylenetriaminepentaacetic acid
  • Ethylenediaminetetraacetic acid

Comparison:

  • N,N-Bis(carboxymethyl)aminoacetylproline has a unique proline backbone, which distinguishes it from other similar compounds.
  • N,N-Bis(carboxymethyl)lysine has a lysine backbone, making it more suitable for protein interactions.
  • Diethylenetriaminepentaacetic acid and Ethylenediaminetetraacetic acid are more commonly used as chelating agents in industrial applications due to their higher stability and binding capacity.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chelating properties make it a valuable tool for various scientific research and industrial processes.

Properties

CAS No.

93583-08-5

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

(2S)-1-[2-[bis(carboxymethyl)amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H16N2O7/c14-8(13-3-1-2-7(13)11(19)20)4-12(5-9(15)16)6-10(17)18/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)/t7-/m0/s1

InChI Key

LXZKWKLXKVDKGD-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O

Origin of Product

United States

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